molecular formula C11H10O3 B8700331 Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Cat. No.: B8700331
M. Wt: 190.19 g/mol
InChI Key: XROXXXTWGDTQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate ( 1030828-84-2) is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . It is classified as a phenylpropynoate ester, featuring a hydroxyphenyl group linked to a propynoate backbone. This structural motif makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key building block for the development and exploration of more complex molecules, particularly those with potential biological activity. Recent scientific investigations into structurally similar phenolic and propynoate compounds have highlighted their significance in areas such as antioxidant development, the modulation of adipocyte differentiation, and the inhibition of pro-inflammatory pathways in cellular models . These studies suggest that derivatives of this compound class may interact with key biological targets, including transcription factors like PPARγ and elements of the MAPK signaling pathway, such as extracellular signal-regulated kinase (ERK) . As a high-purity synthetic intermediate, it offers researchers a versatile scaffold for constructing specialized compound libraries and probing structure-activity relationships. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

InChI

InChI=1S/C11H10O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2H2,1H3

InChI Key

XROXXXTWGDTQHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ethyl 3 4 Hydroxyphenyl Prop 2 Ynoate

Established Synthetic Pathways for the Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate Core Structure

The synthesis of this compound typically involves a multi-step process that strategically combines the formation of the alkynyl ester with the introduction and potential modification of the 4-hydroxyphenyl group.

Strategies for Alkynyl Ester Formation

The formation of the alkynyl ester, also known as a propiolate, is a critical step in the synthesis. One of the most prominent methods for creating the carbon-carbon triple bond necessary for the alkyne structure is the Sonogashira coupling reaction. wikipedia.orglibretexts.org This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of aryl propiolates, this would typically involve coupling an aryl halide with an acetylene (B1199291) derivative.

Alternative strategies for forming alkynyl esters include the carboxylation of terminal alkynyl anions or the alkylation of propiolates. nih.gov However, these methods can be limited by the availability of the terminal alkyne or the poor nucleophilicity of the propiolate anion. nih.gov A one-pot dehydration method starting from β-ketoesters has also been described as a viable alternative for synthesizing conjugated alkynyl esters. nih.gov

Method Description Key Reagents/Catalysts Advantages Disadvantages
Sonogashira Coupling Cross-coupling of a terminal alkyne with an aryl halide. wikipedia.orglibretexts.orgPalladium catalyst, Copper(I) co-catalyst, Amine base. organic-chemistry.orgMild reaction conditions, broad functional group tolerance. wikipedia.orgPotential for alkyne dimerization in the presence of copper. libretexts.org
Carboxylation of Alkynyl Anions Reaction of a terminal alkynyl anion with a carboxylating agent. nih.govStrong base (e.g., organolithium), CO2.Direct formation of the carboxylic acid.Requires availability of the terminal alkyne. nih.gov
Alkylation of Propiolates Alkylation of a propiolate anion with an electrophile. nih.govStrong base, Activated electrophile.Can introduce various substituents.Poor nucleophilicity of the propiolate anion. nih.gov
Dehydration of β-Ketoesters One-pot dehydration of β-ketoesters to form alkynyl esters. nih.govStrong base (e.g., LiHMDS), Triflic anhydride (B1165640) (Tf2O). nih.govAlternative to traditional methods. nih.govMay require specific substrates and conditions.

Introduction and Functionalization of the 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group can be introduced at various stages of the synthesis. A common approach involves starting with a pre-functionalized building block, such as 4-iodophenol (B32979) or 4-bromophenol. These halogenated phenols can then participate in cross-coupling reactions like the Sonogashira coupling to attach the propiolate side chain. The reactivity of the aryl halide is an important consideration, with iodides being more reactive than bromides. wikipedia.org

Another strategy involves the C-alkylation of phenol (B47542) with acrylonitrile (B1666552) in the presence of a Lewis acid catalyst, followed by hydrolysis to yield 4-hydroxyphenylpropionic acid, which can then be further modified.

Esterification and Transesterification Protocols

The final step in forming this compound is often the esterification of the corresponding carboxylic acid, 3-(4-hydroxyphenyl)prop-2-ynoic acid. Standard acid-catalyzed esterification methods using ethanol (B145695) are commonly employed. nih.gov For more challenging substrates, methods like the Steglich esterification can be utilized. nih.gov

Transesterification is another viable route, where a different ester of 3-(4-hydroxyphenyl)prop-2-ynoic acid is reacted with ethanol in the presence of a catalyst to yield the ethyl ester. Enzymatic transesterification has also been explored for the synthesis of polyphenolic esters. mdpi.com

Exploration of Novel Synthetic Approaches and Catalytic Systems

Research into the synthesis of aryl propiolates continues to evolve, with a focus on developing more efficient and environmentally friendly catalytic systems. Copper-free Sonogashira coupling reactions have been developed to avoid the issue of alkyne dimerization. libretexts.orgorganic-chemistry.org These systems often employ bulky and electron-rich ligands to enhance the efficiency of the palladium catalyst. libretexts.org

Novel catalytic systems, such as those based on N-heterocyclic carbene (NHC) palladium complexes, have shown promise in catalyzing Sonogashira reactions, even with less reactive aryl chlorides. libretexts.org Furthermore, heterogeneous catalysts, like palladium-metal-organic frameworks (Pd@MOF), have been developed for carbonylative Sonogashira couplings, offering advantages such as high activity, selectivity, and catalyst recyclability. rsc.org Zinc-based catalytic systems have also been explored for the ring-opening polymerization of ε-caprolactone, indicating their potential in other esterification reactions. mdpi.comresearchgate.net

Chemical Derivatization Strategies for Structural Elucidation and Functional Diversification

The presence of a phenolic hydroxyl group in this compound provides a key site for chemical derivatization, allowing for the synthesis of a diverse range of analogs with potentially altered properties.

Modifications of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group can be readily modified through various reactions, with etherification and esterification being the most common.

Etherification: The formation of an ether linkage at the phenolic hydroxyl group can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Reductive etherification of hydroxybenzaldehydes using zirconium and hafnium-based catalysts has also been reported as a green method for ether formation. osti.gov

Esterification: The phenolic hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base. One-pot esterification methods have been developed for phenolic acids, which can simultaneously protect the phenolic hydroxyl group during the reaction. nii.ac.jp Enzymatic acylation is another approach used to increase the lipophilicity of phenolic compounds. mdpi.com

Derivative Reaction Type Reagents Potential Application
Ether Derivatives EtherificationAlkyl halide, BaseAltering solubility and biological activity
Ester Derivatives EsterificationAcyl chloride/anhydride, BaseModifying lipophilicity and creating prodrugs

Chemical Transformations of the Prop-2-ynoate Unit

The prop-2-ynoate unit, characterized by a carbon-carbon triple bond conjugated to an ester carbonyl group, is highly activated towards various chemical transformations. This electron-deficient alkyne can participate in cycloadditions, conjugate additions, and halogenation reactions, providing pathways to diverse molecular scaffolds.

Cycloaddition Reactions:

The electron-deficient nature of the alkyne in this compound makes it an excellent dipolarophile for 1,3-dipolar cycloadditions and a dienophile in Diels-Alder reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org

[3+2] Cycloadditions: This class of reactions, also known as the Huisgen cycloaddition, involves the reaction of the alkyne (the dipolarophile) with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org For instance, the reaction with an aryl azide would yield a substituted 1,2,3-triazole, a scaffold of significant interest in medicinal chemistry. mdpi.com Theoretical studies on the reaction between aryl azides and ethyl propiolate indicate a polar, single-step mechanism. mdpi.comresearchgate.net Similarly, reaction with nitrile oxides can produce isoxazoles. journals.co.zasciepub.com The regioselectivity of these reactions is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. journals.co.zanih.gov

[4+2] Cycloadditions (Diels-Alder Reaction): As a dienophile, the alkyne can react with a conjugated diene to form a cyclohexadiene derivative. wikipedia.orgorganic-chemistry.org The reaction is facilitated by the electron-withdrawing ester group, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgchemistrysteps.com The use of Lewis acid catalysts can further promote these reactions. researchgate.net The initial adduct from an alkynyl dienophile is a cyclohexadiene, which can potentially undergo further reactions like aromatization depending on the substituents and conditions. richmond.edu

Table 1: Representative Cycloaddition Reactions on the Prop-2-ynoate System.
Reaction TypeReactantTypical ConditionsProduct ClassReference
[3+2] Dipolar CycloadditionAryl AzideThermal or Cu(I) catalysis1,4- and 1,5-disubstituted 1,2,3-Triazoles wikipedia.orgresearchgate.net
[3+2] Dipolar CycloadditionNitrile OxideBase, in situ generation3,4- or 3,5-disubstituted Isoxazoles journals.co.zasciepub.com
[4+2] Diels-Alder CycloadditionCyclopentadieneThermal or Lewis Acid (e.g., AlCl3)Bicyclic Cyclohexadienes researchgate.netrichmond.edu

Halogenation Reactions:

Similar to other alkynes, the triple bond of this compound can undergo halogenation with reagents like chlorine (Cl₂) or bromine (Br₂). The addition of one equivalent of the halogen typically proceeds via a bridged halonium ion intermediate, resulting in the anti-addition product, a (E)-dihaloalkene. masterorganicchemistry.comlibretexts.org The reaction with a second equivalent of the halogen leads to the formation of a tetrahaloalkane derivative. masterorganicchemistry.comchemistrysteps.com The reactivity of alkynes towards halogens is generally lower than that of corresponding alkenes. masterorganicchemistry.com

Table 2: Halogenation Reactions of the Alkyne Moiety.
ReagentStoichiometryProductStereochemistryReference
Br2 or Cl21 equivalent(E)-2,3-Dihalo-3-(4-hydroxyphenyl)propenoatetrans/anti addition masterorganicchemistry.comlibretexts.org
Br2 or Cl22 equivalentsEthyl 2,2,3,3-tetrahalo-3-(4-hydroxyphenyl)propanoateN/A masterorganicchemistry.com

Aromatic Ring Functionalization and Substitution Reactions

The 4-hydroxyphenyl group offers two main sites for chemical modification: the phenolic hydroxyl group and the aromatic ring itself. The hydroxyl group is a powerful activating, ortho-, para-directing substituent for electrophilic aromatic substitution. libretexts.orglibretexts.org Since the para-position is occupied by the prop-2-ynoate chain, electrophilic attack is directed to the ortho-positions (C3 and C5).

Electrophilic Aromatic Substitution:

Phenols are highly susceptible to electrophilic substitution, often reacting under milder conditions than benzene (B151609) itself. byjus.com

Halogenation: Treatment of the molecule with bromine water would likely lead to the rapid formation of a dibromo-substituted product, 2,4,6-tribromophenol, with the displacement of the alkyne group. However, using a less polar solvent like CS₂ or CCl₄ at low temperatures can favor monohalogenation at the ortho positions. byjus.commlsu.ac.inmlsu.ac.in

Nitration: Nitration of phenols is sensitive to reaction conditions. Dilute nitric acid at low temperatures can yield a mixture of ortho-nitro derivatives. byjus.com The use of stronger nitrating agents, like a mixture of concentrated nitric and sulfuric acids, can lead to oxidation and degradation of the phenol ring, although it can also produce polynitrated products. libretexts.orgdergipark.org.trnih.gov

Friedel-Crafts Reactions: While phenols themselves are often poor substrates for Friedel-Crafts alkylation and acylation due to the complexation of the Lewis acid catalyst with the hydroxyl group, their corresponding ethers can undergo these reactions more effectively.

Table 3: Potential Electrophilic Aromatic Substitution Reactions.
ReactionReagentExpected Major Product(s)Reference
BrominationBr2 in CS2, low temp.Ethyl 3-(3-bromo-4-hydroxyphenyl)prop-2-ynoate byjus.commlsu.ac.in
NitrationDilute HNO3, 298 KEthyl 3-(4-hydroxy-3-nitrophenyl)prop-2-ynoate byjus.com
SulfonationConc. H2SO4, low temp.Ethyl 3-(4-hydroxy-3-sulfophenyl)prop-2-ynoate mlsu.ac.inmlsu.ac.in

Reactions of the Hydroxyl Group:

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for reactions such as etherification and esterification.

Etherification (e.g., Williamson Ether Synthesis): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH). For example, reaction with methyl iodide would yield ethyl 3-(4-methoxyphenyl)prop-2-ynoate. This transformation is useful for protecting the hydroxyl group or modulating the electronic properties of the aromatic ring. organic-chemistry.org

Esterification: The phenolic hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form a phenyl ester. This reaction provides another means of protecting the hydroxyl group.

Table 4: Derivatization of the Phenolic Hydroxyl Group.
Reaction TypeReagentsProduct TypeReference
EtherificationAlkyl halide (e.g., CH3I), Base (e.g., K2CO3)Aryl Ether organic-chemistry.org
EsterificationAcyl chloride (e.g., CH3COCl), Base (e.g., Pyridine)Phenyl Ester libretexts.org

Compound Names

Compound Name
This compound
Ethyl propiolate
Ethyl 3-(3-bromo-4-hydroxyphenyl)prop-2-ynoate
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-ynoate
Ethyl 3-(4-hydroxy-3-sulfophenyl)prop-2-ynoate
Ethyl 3-(4-methoxyphenyl)prop-2-ynoate
(E)-dihaloalkene
tetrahaloalkane
1,2,3-triazole
isoxazole
cyclohexadiene
2,4,6-tribromophenol

Spectroscopic Characterization and Advanced Structural Elucidation of Ethyl 3 4 Hydroxyphenyl Prop 2 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

No experimental ¹H NMR data for Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate, which would provide information on the chemical shift, integration, and multiplicity of the different proton environments within the molecule, could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Similarly, ¹³C NMR spectral data, essential for identifying the number of unique carbon atoms and their chemical environments, is not available for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the connectivity between protons and carbons. However, no such studies have been reported for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The absence of published spectra for this compound prevents the analysis of its key functional groups, such as the hydroxyl (-OH), alkyne (C≡C), and ester (C=O) groups.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. Without experimental MS data, the exact mass and fragmentation pathways of this compound cannot be confirmed.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound in the crystallographic databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful analytical technique utilized to investigate the stereochemical properties of chiral molecules. Chiral molecules are compounds that are non-superimposable on their mirror images, much like a left and a right hand. This structural property allows them to interact differently with left and right-circularly polarized light, giving rise to a CD spectrum. This spectrum is unique to the molecule's three-dimensional arrangement, or absolute configuration, making CD spectroscopy an invaluable tool for stereochemical assignment.

However, the parent compound, this compound, is an achiral molecule. It does not possess any stereocenters (an atom, typically carbon, bonded to four different groups) or other elements of chirality such as axial or planar chirality. Due to this molecular symmetry, this compound does not exhibit optical activity and, therefore, will not produce a signal in Circular Dichroism spectroscopy.

For chiroptical analysis to be applicable, a chiral center would need to be introduced into the molecular structure, creating chiral derivatives. For instance, if a chiral substituent were to be incorporated into the phenyl ring or the ethyl ester group, the resulting molecule would be chiral and thus amenable to study by CD spectroscopy. Such studies would allow for the determination of the absolute configuration of the newly formed stereocenter(s).

As of the current body of scientific literature, there are no available research findings detailing the synthesis and subsequent chiroptical analysis of chiral derivatives of this compound. Consequently, there is no experimental data, such as CD spectra or related data tables, to report for this specific compound or its potential chiral analogues. The application of chiroptical spectroscopy remains hypothetical in this context, pending the synthesis and investigation of such chiral derivatives.

Chemical Reactivity and Transformation Pathways of Ethyl 3 4 Hydroxyphenyl Prop 2 Ynoate

Reactivity of the Alkynyl Ester Moiety

The carbon-carbon triple bond, activated by the adjacent electron-withdrawing ethyl ester group, is the primary site for addition and cycloaddition reactions.

The electron-deficient nature of the alkyne in aryl propiolates renders it susceptible to attack by nucleophiles. This typically occurs via a conjugate or Michael-type addition, where the nucleophile adds to the β-carbon (the carbon atom further from the ester group). This reaction is a powerful method for carbon-heteroatom and carbon-carbon bond formation. The initial addition results in an enolate intermediate, which is subsequently protonated to yield the final vinyl product. The stereochemical outcome (E or Z isomer) can often be influenced by reaction conditions.

Table 1: Examples of Nucleophilic Addition to Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

NucleophileReagent ExampleProduct Type
AmineAnilineEnamine
ThiolThiophenolVinyl sulfide
PhosphineTriphenylphosphinePhosphonium ylide
OrganocuprateLithium dimethylcuprateβ-alkylated α,β-unsaturated ester

Cycloaddition reactions provide an efficient pathway to construct cyclic structures. The alkynyl group in this compound can participate in several types of cycloadditions.

[2+2] Photodimerization : Photochemical [2+2] cycloaddition is a reaction that occurs between two unsaturated molecules, such as alkenes or alkynes, upon exposure to light. nih.govresearchgate.net This reaction, often performed in the crystalline state, can lead to the formation of cyclobutane (B1203170) or, in the case of alkynes, highly reactive cyclobutadiene (B73232) derivatives. nih.gov While specific studies on this compound are not detailed, aryl-substituted alkynes can potentially undergo such transformations, leading to complex dimeric structures. The reaction proceeds through an excited state and can be highly regio- and stereoselective, depending on the molecular arrangement in the crystal lattice. mdpi.com

Click Chemistry : The terminal alkyne is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides. The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". organic-chemistry.org This reaction is characterized by its high yield, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. This transformation is widely used for creating complex molecules by linking different molecular fragments. organic-chemistry.org

Table 2: Click Chemistry with this compound

Azide (B81097) ReagentResulting Product
Benzyl (B1604629) azideEthyl 1-benzyl-4-(4-hydroxyphenyl)-1H-1,2,3-triazole-5-carboxylate
Azido-PEGPEG-conjugated 1,2,3-triazole derivative
3-Azidopropanoic acidCarboxylic acid-functionalized 1,2,3-triazole derivative

The triple bond can be selectively reduced to either an alkene or an alkane. The outcome of the catalytic hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Partial Reduction to Alkene : Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage. This reaction proceeds via syn-addition of hydrogen, yielding the (Z)-alkene, Ethyl 3-(4-hydroxyphenyl)prop-2-enoate, as the major product.

Complete Reduction to Alkane : Employing a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere typically leads to the complete reduction of the alkyne. This process adds two equivalents of hydrogen across the triple bond to form the corresponding saturated ester, Ethyl 3-(4-hydroxyphenyl)propanoate.

Table 3: Catalytic Hydrogenation Products

CatalystConditionsMajor Product
Lindlar's CatalystH₂ (1 atm), QuinolineEthyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate
Palladium on Carbon (Pd/C)H₂ (1-4 atm), various solventsEthyl 3-(4-hydroxyphenyl)propanoate

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic -OH group is weakly acidic and acts as a nucleophile, making it a site for acylation, alkylation, and oxidative reactions.

Acylation : The phenolic hydroxyl group can be readily converted into an ester through acylation. This is typically achieved by reacting the compound with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). This reaction transforms the phenol (B47542) into an aryl ester, which can be useful for protecting the hydroxyl group or modifying the molecule's properties. For instance, reaction with acetyl chloride would yield Ethyl 3-(4-acetoxyphenyl)prop-2-ynoate. Photoinduced methods for the specific acylation of phenolic groups have also been developed. researchgate.netnih.gov

Alkylation : The synthesis of an ether from the phenolic group can be accomplished via alkylation, most commonly through the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form the corresponding aryl ether.

Phenols are susceptible to oxidation. The redox chemistry of hydroxyphenyl-containing molecules can be initiated by chemical or electrochemical means. nih.gov One-electron oxidation of the phenolic group generates a phenoxyl radical. This highly reactive intermediate can then undergo radical-radical coupling reactions. researchgate.net Depending on the reaction conditions and the oxidant used, this can lead to the formation of C-C or C-O bonds between two molecules, resulting in dimeric products (biphenyls or diphenyl ethers). This pathway is a key step in the biosynthesis of many natural products and can be exploited in synthetic chemistry to construct complex molecular architectures.

Reactivity of the Aromatic Ring System of this compound

The aromatic ring of this compound, a phenol derivative, is activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group. This functional group significantly influences the regioselectivity and rate of reactions involving the benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is a consequence of the resonance stabilization of the carbocation intermediates (arenium ions) formed during the reaction. The lone pairs on the oxygen atom of the hydroxyl group can be delocalized into the aromatic ring, providing additional stability to the intermediates where the electrophile has added to the ortho or para positions. Given that the para position is already substituted by the prop-2-ynoate chain, electrophilic substitution is anticipated to occur predominantly at the positions ortho to the hydroxyl group (C3 and C5).

Common electrophilic aromatic substitution reactions for phenolic compounds include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions on this compound would need to be carefully controlled to avoid reactions at the alkyne moiety.

Illustrative Electrophilic Aromatic Substitution Reactions:

ReactionReagentsMajor Product(s)
NitrationDilute HNO₃Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-ynoate
BrominationBr₂ in CCl₄Ethyl 3-(3,5-dibromo-4-hydroxyphenyl)prop-2-ynoate
SulfonationFuming H₂SO₄Ethyl 3-(4-hydroxy-3-sulfophenyl)prop-2-ynoate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Ethyl 3-(3-acetyl-4-hydroxyphenyl)prop-2-ynoate

This table presents plausible products based on the known reactivity of phenolic compounds. Experimental verification for this compound is required.

Formation of Metal Complexes

The hydroxyphenyl group of this compound can participate in the formation of metal complexes. The phenolic oxygen, after deprotonation, can act as a hard donor ligand, readily coordinating with a variety of metal ions. The alkyne and the carbonyl oxygen of the ester group can also serve as potential coordination sites, allowing the molecule to act as a multidentate ligand.

The formation of such complexes can be influenced by the pH of the medium, the nature of the metal ion, and the solvent used. For instance, in the presence of a base, the phenolic proton is removed, creating a phenoxide ion that is a much stronger Lewis base for coordination with metal cations.

Potential Metal Complex Formation:

Research on related hydroxyphenyl derivatives has shown the formation of stable complexes with various transition metals. For instance, N-(4-hydroxyphenyl)acetamide has been shown to coordinate with Fe(III) ions. openaccessjournals.comopenaccessjournals.com Ligands containing hydroxyphenyl groups can act as bidentate or polydentate ligands, coordinating through the phenolic oxygen and other donor atoms within the molecule.

Examples of Metal Ions Known to Form Complexes with Phenolic Ligands:

Metal IonPotential Coordination Sites on the Ligand
Fe(III)Phenolic oxygen, Carbonyl oxygen
Cu(II)Phenolic oxygen, Alkyne π-system
Pd(II)Alkyne π-system
Zn(II)Phenolic oxygen, Carbonyl oxygen

This table is illustrative and based on the coordination chemistry of similar functional groups.

Mechanistic Studies of Reaction Pathways and Kinetic Investigations

Detailed mechanistic and kinetic studies specifically for this compound are not extensively available in the public domain. However, the reaction mechanisms can be inferred from the well-established principles of physical organic chemistry and studies on analogous compounds.

For electrophilic aromatic substitution , the mechanism proceeds through the formation of a resonance-stabilized arenium ion intermediate. The rate-determining step is typically the attack of the electrophile on the aromatic ring. The presence of the strongly activating hydroxyl group is expected to significantly increase the rate of substitution compared to unsubstituted benzene. Kinetic studies would likely reveal a second-order rate law, being first order in both the aromatic substrate and the electrophile.

The formation of metal complexes is generally a fast process. Mechanistic studies would involve investigating the coordination equilibria and determining the stability constants of the resulting complexes. Techniques such as UV-Vis spectrophotometry, potentiometry, and NMR spectroscopy are commonly employed for such investigations. The kinetics of complex formation can be studied using stopped-flow techniques, particularly for rapid reactions.

Regarding the reactivity of the alkyne , it can undergo electrophilic addition reactions. The mechanism of these additions typically involves the formation of a vinylic carbocation or a bridged intermediate. libretexts.orglibretexts.org The regioselectivity of such additions would be of interest for mechanistic investigation.

Systematic kinetic investigations would be crucial to quantify the reactivity of this compound under various conditions and to elucidate the precise mechanisms of its transformations.

Computational Chemistry and Molecular Modeling Studies of Ethyl 3 4 Hydroxyphenyl Prop 2 Ynoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are at the heart of computational chemistry, allowing for the determination of a molecule's electronic structure and the prediction of its three-dimensional geometry.

Density Functional Theory (DFT) has become a popular and versatile method for studying molecular systems due to its favorable balance between accuracy and computational cost. In the study of compounds similar to Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully employed to optimize molecular geometries and predict various electronic properties.

For this compound, a DFT study would typically begin with the optimization of the ground-state geometry. This process yields important information on bond lengths, bond angles, and dihedral angles. For instance, in a related chalcone (B49325) derivative, the theoretically predicted bond lengths and angles showed good agreement with experimental X-ray diffraction data, with a low root-mean-square deviation (RMSD), validating the chosen theoretical model. Such a study on this compound would provide a detailed picture of its planar and non-planar regions.

Furthermore, DFT calculations can be used to determine a range of electronic properties that are crucial for understanding the molecule's reactivity and spectroscopic behavior. These properties are summarized in the table below.

PropertyDescription
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability.
Ionization Potential The energy required to remove an electron from the molecule, which can be approximated from the energy of the HOMO.
Electron Affinity The energy released when an electron is added to the molecule, which can be approximated from the energy of the LUMO.
Global Reactivity Descriptors Parameters such as electronegativity, chemical hardness, and global softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
Molecular Electrostatic Potential (MEP) MEP maps are useful in visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic or nucleophilic attack.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for smaller molecules.

For a molecule the size of this compound, high-level ab initio calculations could be employed to benchmark the results obtained from DFT methods. This is particularly useful for properties that are sensitive to electron correlation effects. For example, while DFT is generally reliable for geometries, ab initio methods might be preferred for obtaining highly accurate reaction energies or for studying excited states. The first hyperpolarizabilities of similar caffeic acid derivatives have been investigated using ab initio methods to understand their nonlinear optical (NLO) properties. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl ester group and the potential for rotation around the single bonds in this compound mean that it can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

A systematic conformational search can be performed using molecular mechanics or semi-empirical methods to quickly explore the potential energy surface. The low-energy conformers identified can then be subjected to more accurate DFT or ab initio calculations to refine their geometries and relative energies. The results of such a study would reveal the preferred three-dimensional structure of the molecule in the gas phase.

For related flavonoid analogues, conformational analysis has been a key component in understanding their structure-activity relationships. mdpi.com For this compound, understanding its conformational preferences is crucial for interpreting its spectroscopic data and for modeling its interactions with biological targets.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, computational methods can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: By performing a frequency calculation after a geometry optimization, one can obtain the harmonic vibrational frequencies. These calculated frequencies, when properly scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational modes. For instance, in a similar chalcone, the calculated hydroxyl stretching vibrations were found to be around 3765 cm⁻¹.

NMR Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants (J) of NMR-active nuclei (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions can be instrumental in the structural elucidation of new compounds and in resolving ambiguities in experimental spectra.

Electronic Spectroscopy: The electronic absorption spectra of molecules can be predicted using Time-Dependent DFT (TD-DFT) or other excited-state methods. These calculations provide information about the energies of electronic transitions and the corresponding oscillator strengths. For a related chalcone, TD-DFT calculations have been used to characterize the π→π* and n→π* transitions in different solvents.

Below is a table summarizing the types of spectroscopic data that can be predicted for this compound.

Spectroscopic TechniquePredicted Parameters
Infrared (IR) & Raman Vibrational frequencies, IR intensities, Raman activities
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H, ¹³C), spin-spin coupling constants
UV-Visible (UV-Vis) Excitation energies, oscillator strengths, absorption wavelengths (λmax)

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, one could computationally investigate its synthesis, for example, via a Sonogashira coupling, or its participation in other chemical transformations.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the geometry of which can be optimized and characterized by the presence of a single imaginary frequency. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in a solvent or in a biological environment.

In an MD simulation, the atoms of the system are treated as classical particles moving under the influence of a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the system over time can be simulated.

For this compound, MD simulations could be used to:

Study Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or ethanol), one can study how the solvent affects the molecule's conformation and dynamics. The formation of hydrogen bonds between the hydroxyl group of the molecule and the solvent can also be investigated.

Investigate Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, one can study how they interact with each other in the liquid or solid state. This can provide insights into the packing of the molecules in a crystal and the nature of the intermolecular forces at play.

Model Interactions with Biological Macromolecules: If the molecule is of interest as a potential drug candidate, MD simulations can be used to study its binding to a target protein or nucleic acid. This can help in understanding the molecular basis of its biological activity and in designing more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). Although specific QSAR or QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of these modeling frameworks are widely applied to structurally related compounds, such as cinnamic acid and propionic acid derivatives. nih.govmdpi.comarabjchem.org These studies provide a robust framework for predicting the potential activities and properties of novel compounds, including this compound, thereby guiding synthetic efforts and prioritizing experimental testing.

The fundamental premise of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related molecules are dependent on the variations in their molecular features. These features are quantified by molecular descriptors, which can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. By developing a regression model that links these descriptors to an observed activity or property, it becomes possible to predict the behavior of new, unsynthesized compounds.

For a hypothetical series of analogs of this compound, a QSAR or QSPR study would commence with the calculation of a wide array of molecular descriptors. These descriptors would aim to capture the essential electronic, steric, and hydrophobic characteristics of each molecule. A representative set of such descriptors for a hypothetical series of derivatives is presented in Table 1.

Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Analysis of this compound Analogs

Compound R-Group Molecular Weight ( g/mol ) LogP Topological Polar Surface Area (Ų) Number of Hydrogen Bond Donors Number of Hydrogen Bond Acceptors
This compound H 190.19 1.85 46.53 1 3
Analog 1 4-OCH₃ 220.22 2.10 55.76 0 4
Analog 2 4-Cl 224.64 2.56 46.53 1 3
Analog 3 4-NO₂ 235.19 1.90 92.36 1 5
Analog 4 3-OH 206.19 1.60 66.76 2 4

Note: The data in this table is illustrative and intended to represent the types of descriptors used in a QSAR/QSPR study. LogP and Topological Polar Surface Area are calculated estimates.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is employed to generate a predictive model. For instance, a QSAR study on the antimicrobial activity of cinnamic acid derivatives successfully utilized MLR to correlate physicochemical parameters with biological activity. nih.gov Similarly, a QSPR analysis of the esterification of substituted cinnamic acids established a relationship between theoretical descriptors and the reaction process. mdpi.com

The resulting QSAR/QSPR equation would take a general form, such as:

Activity/Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'c' represents the coefficients determined by the regression analysis and 'D' represents the molecular descriptors. The statistical validity of the model is assessed through various metrics, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the standard error of estimation. A statistically robust model can then be used to predict the activity or property of interest for compounds that have not yet been synthesized.

In the context of this compound, such models could be invaluable for predicting a range of biological activities, including but not limited to, antimicrobial, antioxidant, or enzyme inhibitory effects, based on the established activities of similar structural classes like cinnamic and propionic acid derivatives. nih.govarabjchem.orgresearchgate.net Furthermore, QSPR models could predict important physicochemical properties such as solubility, stability, and reactivity, which are crucial for drug development and material science applications. The insights gained from the model, particularly the contribution of different descriptors, can provide a deeper understanding of the structure-activity or structure-property relationships, thereby guiding the design of new derivatives with enhanced potency or desired properties.

Biological and Pharmacological Research Directions Involving Ethyl 3 4 Hydroxyphenyl Prop 2 Ynoate Analogs

Mechanistic Investigations of Bioactivity

The biological effects of ethyl 3-(4-hydroxyphenyl)prop-2-ynoate analogs are rooted in their chemical structure, particularly the phenolic hydroxyl group and the conjugated system. Understanding these mechanisms at a molecular level is crucial for evaluating their therapeutic potential.

Molecular Mechanisms of Free Radical Scavenging and Antioxidant Potential

The antioxidant activity of phenolic compounds is a cornerstone of their biological function. scienceopen.com The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (O-H) group to neutralize free radicals. scienceopen.com This process is thermodynamically favorable, and the resulting phenoxyl radical is stabilized by resonance across the aromatic ring, which prevents it from initiating further radical chain reactions. scienceopen.com

Quantum chemical studies have been employed to understand these mechanisms, identifying key properties for radical scavenging activity. scienceopen.com The antioxidant potential of these compounds is often evaluated using various assays that measure their ability to scavenge different types of radicals. For instance, the Oxygen Radical Antioxidant Capacity (ORAC) assay measures the capacity to block peroxyl radical oxidation, while the Hydroxyl Radical Antioxidant Capacity (HORAC) assay assesses the quenching of highly reactive hydroxyl radicals. mdpi.com Another common method is the DPPH (2,2'-diphenyl-1-picrylhydrazyl) assay, which measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. nih.gov An analog, 3,4-DHPEA-EDA, has been specifically evaluated for its antioxidant properties. nih.gov

Pathways of Anti-inflammatory Activity

Analogs of this compound have demonstrated anti-inflammatory effects through various molecular pathways. One key mechanism is the inhibition of pro-inflammatory enzymes. Certain derivatives have shown the ability to inhibit cyclooxygenase (COX-1) and 5-lipoxygenase (5-LOX) enzymes, which are critical in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively—mediators that drive inflammatory processes. mdpi.com

Another significant pathway involves the modulation of inflammatory cytokines and cellular signaling. The analog Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) has been found to inhibit the production of key inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), IL-1beta, and IL-8 in monocyte/macrophage-like cells. nih.gov Similarly, the compound 3,4-DHPEA-EDA exerts anti-inflammatory effects by inhibiting the secretion of the chemokine CCL2 at the transcriptional level in human vascular endothelial cells, which in turn reduces the adhesion of monocytes to the endothelium. nih.govresearchgate.net Furthermore, some phenolic compounds can inhibit the activation of nuclear factor-kappa B (Nf-κb), a transcription factor that regulates the expression of genes involved in the inflammatory response, including COX-2. nih.gov

Inhibition Mechanisms in Melanin (B1238610) Biosynthesis and Pigmentation Regulation

Several analogs have been investigated as inhibitors of melanogenesis, the process of melanin synthesis. The primary molecular target in this pathway is tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin production. mdpi.com The inhibition of tyrosinase is a major mechanism for controlling pigmentation. nih.gov

The inhibitory action on tyrosinase can occur through several distinct mechanisms, which can be determined by enzyme kinetic studies. mdpi.com These include:

Competitive Inhibition : The inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. nih.govnih.gov The 2,4-hydroxyl groups on the benzene (B151609) ring of some analogs play a crucial role in this type of inhibition. nih.gov

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. semanticscholar.org

Mixed-type Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.comnih.gov

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. semanticscholar.org

Beyond direct enzyme inhibition, some compounds exhibit a dual mechanism of action. For example, 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane (DP) was found to not only inhibit tyrosinase activity but also to accelerate the degradation of the tyrosinase protein within melanocytes. nih.gov

Enzyme Inhibition and Activation Studies

The primary focus of enzyme inhibition studies for these compounds has been on tyrosinase, as detailed in the previous section. The presence of hydroxyl groups on the phenyl ring is a critical structural feature for potent tyrosinase inhibition. mdpi.comnih.gov Kinetic analyses have been instrumental in classifying these analogs as competitive, non-competitive, or mixed-type inhibitors, providing insight into their interaction with the enzyme's active site. mdpi.commdpi.comnih.gov

Besides tyrosinase, research has extended to other enzymes. Analogs have been shown to inhibit enzymes involved in inflammation, such as COX-1, COX-2, and 5-LOX. nih.govmdpi.com Additionally, some related diphosphate (B83284) analogs have been studied as potent inhibitors of the metalloenzyme IspH, which is part of a metabolic pathway in bacteria and parasites but absent in humans, making it a target for antimicrobial drug discovery. academie-sciences.fr The table below summarizes the enzyme inhibitory activities of various analogs.

Compound/Analog ClassTarget EnzymeInhibition MechanismKey FindingsReference
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMushroom TyrosinaseCompetitiveStrong inhibition with IC50 values of 0.013 μM (tyrosine hydroxylase) and 0.93 μM (dopa oxidase). nih.gov
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diolMushroom TyrosinaseCompetitivePotent inhibition with an IC50 of 0.2 μM. mdpi.com
Dimethylated Curcuminoid AnalogTyrosinase (DOPA substrate)Competitive-Uncompetitive Mixed-II TypeIC50 value of 8.0 µM, significantly more active than kojic acid. mdpi.com
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1 and 5-LOXNot specifiedInhibited both enzymes, with IC50 values of 314 µg/mL (COX-1) and 105 µg/mL (5-LOX). mdpi.com
ResveratrolCOX-2Inhibition of Nf-κb activationInhibited fimbria-stimulated Cox2 expression. nih.gov
(E)-4-amino-3-methylbut-2-en-1-yl diphosphateIspH MetalloenzymeSlow-binding inhibitorPotent inhibitor with a Ki value of 54 nM. academie-sciences.fr

Cellular Assays for Biological Response Assessment

To bridge the gap between molecular activity and physiological effect, in vitro studies using specific cell lines are essential. These assays allow for the assessment of a compound's biological response in a controlled cellular environment.

In Vitro Studies on Specific Cell Lines

The biological activities of this compound analogs have been validated in various cell-based models. For anti-inflammatory research, primary human vascular endothelial cells (HUVECs) have been used to show that the analog 3,4-DHPEA-EDA can diminish monocyte adhesion and reduce the secretion of the pro-inflammatory chemokine CCL2. nih.govresearchgate.net In RAW264.7 macrophage-like cells, resveratrol, a related polyphenol, was shown to inhibit COX-2 expression and Nf-κb activation. nih.gov The anti-cytokine effects of MHPAP were confirmed in peripheral blood mononuclear cells (PBMCs). nih.gov

In the context of pigmentation regulation, B16F10 melanoma cells are a widely used model. mdpi.com Studies with these cells have demonstrated that tyrosinase-inhibiting compounds can effectively reduce intracellular melanin content and cellular tyrosinase activity. nih.govmdpi.com Additionally, normal human epidermal melanocytes (NHEM) have been used to confirm that certain analogs not only inhibit tyrosinase but also accelerate its degradation. nih.gov

Beyond these specific areas, related structures have been tested for other activities, such as anticancer effects, on a range of human cancer cell lines including HeLa, Bewo, and various soft tissue sarcoma cell lines like SK-LMS-1 and RD. researchgate.netnih.gov

Cell LineCompound/AnalogBiological Effect StudiedKey FindingsReference
B16F10 Melanoma Cells(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneAnti-melanogenesisDose-dependent inhibition of melanin content and intracellular tyrosinase activity. nih.govmdpi.com
Normal Human Epidermal Melanocytes (NHEM)1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propaneMelanin Synthesis InhibitionDecreased melanin content and accelerated tyrosinase degradation. nih.gov
Human Vascular Endothelial Cells (HUVECs)3,4-DHPEA-EDAAnti-inflammatoryInhibited CCL2 secretion and diminished monocyte adhesion. nih.govresearchgate.net
Peripheral Blood Mononuclear Cells (PBMCs)Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoateAnti-inflammatorySignificantly inhibited IL-6, IL-1beta, IL-8, and TNF-alpha. nih.gov
RAW264.7 MacrophagesResveratrolAnti-inflammatoryInhibited P. gingivalis-stimulated Cox2 expression and Nf-κb activation. nih.gov
HeLa and Bewo Tumor CellsCaffeic acid estersAntiproliferative/CytotoxicDemonstrated significant antiproliferative and cytotoxic activities. researchgate.net

Analysis of Cellular Signaling Pathways and Gene Expression

Research into the biological activities of analogs of this compound could provide significant insights into their mechanisms of action by examining their effects on cellular signaling pathways and gene expression. While direct studies on this specific compound are limited, research on structurally related phenolic compounds offers a roadmap for future investigations. For instance, studies on similar molecules have revealed potent anti-inflammatory effects through the modulation of key signaling cascades.

One relevant example is the compound Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), a phenolic amide ester. Research has shown that MHPAP can inhibit the production of inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in monocyte and macrophage-like cells. nih.gov The mechanism for this inhibition is linked to the suppression of the NF-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. nih.gov This suggests that analogs of this compound, which share the 4-hydroxyphenyl moiety, could be investigated for similar effects on the NF-κB pathway and subsequent expression of pro-inflammatory genes.

Future research could employ techniques such as quantitative polymerase chain reaction (qPCR) to measure changes in the mRNA levels of target genes (e.g., IL-6, TNF-α) in response to treatment with these analogs. Western blotting could be used to assess the phosphorylation status and degradation of key proteins within the NF-κB pathway, such as IκBα and the p65 subunit, to pinpoint the specific molecular targets of these compounds.

Table 1: Potential Cellular Signaling Pathways for Investigation

Signaling PathwayPotential Effect of AnalogsKey Proteins to Analyze
NF-κBInhibition of pro-inflammatory gene expressionIκBα, p65, IKK
MAPK (e.g., ERK, JNK, p38)Modulation of cellular stress and inflammatory responsesERK1/2, JNK, p38
JAK-STATRegulation of cytokine signalingJAK2, STAT3

Structure-Activity Relationship (SAR) Studies for Biological Targets

Understanding the relationship between the chemical structure of this compound analogs and their biological activity is crucial for designing more potent and selective therapeutic agents. SAR studies involve systematically modifying the chemical structure and evaluating the impact of these changes on a specific biological endpoint.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the class of compounds related to this compound, several key features can be hypothesized as being important for bioactivity, based on related phenylpropanoids like caffeic acid derivatives. researchgate.net

The essential pharmacophoric features likely include:

The 4-hydroxyphenyl group: The phenolic hydroxyl group is often a critical feature for antioxidant activity and can act as a hydrogen bond donor or acceptor, interacting with receptor sites. nih.gov

The ethyl ester: The ester group can influence the compound's lipophilicity and its susceptibility to hydrolysis by cellular esterases, which can be a factor in prodrug strategies.

Systematic modification of the functional groups within the this compound scaffold can provide valuable SAR data. The ultimate goal of such structural alterations is to enhance the drug-like properties of the molecule. nih.gov

Key modifications could include:

Substitution on the phenyl ring: Introducing additional hydroxyl groups (e.g., a 3,4-dihydroxyphenyl moiety as seen in caffeic acid derivatives) or other substituents (e.g., methoxy (B1213986), halo groups) can modulate the electronic properties and steric profile of the ring, potentially enhancing target binding and antioxidant capacity. researchgate.net

Modification of the ethyl ester: Varying the alcohol portion of the ester (e.g., replacing ethyl with methyl, propyl, or more complex groups) can alter the compound's solubility, membrane permeability, and metabolic stability.

Alteration of the linker: Modifying the triple bond of the prop-2-ynoate to a double bond (prop-2-enoate) or a single bond (propanoate) would significantly change the geometry and flexibility of the molecule, which could have a profound impact on its biological activity.

Table 2: Hypothetical SAR for this compound Analogs

ModificationRationalePredicted Impact on Bioactivity
Addition of a 3-hydroxyl group to the phenyl ringMimic caffeic acid structure, enhance antioxidant potentialPotentially increased anti-inflammatory and antioxidant activity
Replacement of 4-hydroxyl with a methoxy groupIncrease lipophilicity, alter hydrogen bonding capacityMay decrease antioxidant activity but could enhance cell permeability
Conversion of the alkyne to an alkene (E-isomer)Increase conformational flexibility, mimic natural phenylpropanoidsActivity profile may shift; could increase or decrease potency depending on the target
Hydrolysis of the ethyl ester to a carboxylic acidIncrease polarity, introduce a potential new binding interactionLikely to alter cell permeability and may reveal different biological targets

Exploration of Neuropharmacological and Psychopharmacological Potential

The neuropharmacological potential of this compound analogs is an intriguing area for future research, particularly given that related compounds have demonstrated neuroprotective properties. researchgate.net Oxidative stress and inflammation are known to play significant roles in the pathophysiology of various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Compounds that possess both antioxidant and anti-inflammatory activities, a potential feature of this chemical class, could offer a dual-pronged therapeutic approach. Research could focus on evaluating the ability of these analogs to protect neuronal cells from oxidative damage induced by toxins like hydrogen peroxide or 6-hydroxydopamine.

Furthermore, the modulation of signaling pathways such as NF-κB, which are also implicated in neuroinflammation, could be a key mechanism for neuroprotection. nih.gov Initial studies could involve in vitro assays using neuronal cell lines to screen for protective effects, followed by in vivo studies in animal models of neurodegeneration to assess their efficacy in a more complex biological system. The psychopharmacological potential could also be explored by investigating effects on neurotransmitter systems and animal models of anxiety and depression, as inflammation is increasingly recognized as a contributing factor to these conditions.

Advanced Research Applications of Ethyl 3 4 Hydroxyphenyl Prop 2 Ynoate and Its Derivatives

Utility as Precursors and Building Blocks in Complex Organic Synthesis

The unique molecular architecture of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate makes it a highly valuable intermediate in the field of complex organic synthesis. The presence of a phenol (B47542), an ethyl ester, and a terminal alkyne within the same structure provides multiple reactive sites for a diverse range of chemical transformations. This versatility allows chemists to use it as a foundational scaffold for constructing complex heterocyclic systems, which are core components of many biologically active compounds.

The primary utility of this compound lies in its capacity to participate in cyclization and coupling reactions to form heterocyclic structures like coumarins and chromones. These scaffolds are prevalent in natural products and pharmaceuticals.

Synthesis of Coumarins: Coumarins, or 2H-chromen-2-ones, are a major class of phenolic compounds known for their diverse biological activities. The synthesis of coumarins can be achieved through various methods, and the structure of this compound is well-suited for this purpose. For instance, in the presence of a suitable catalyst, the phenolic hydroxyl group can undergo an intramolecular addition to the alkyne, leading to the formation of the coumarin (B35378) ring system.

Synthesis of Chromones: Chromones (4H-chromen-4-ones) are another important class of oxygen-containing heterocycles. The synthesis of chromones can be accomplished via palladium-catalyzed carbonylative annulation of phenols and alkynes. In this type of reaction, this compound could react with carbon monoxide in the presence of a palladium catalyst to yield a chromone (B188151) derivative. The ester group can then be further modified to introduce additional complexity.

Below is an interactive table summarizing the potential heterocyclic systems that can be synthesized using this compound as a precursor.

Target HeterocycleGeneral Synthetic StrategyKey Reaction Type
CoumarinsIntramolecular cyclizationHydroalkoxylation
ChromonesPalladium-catalyzed carbonylative annulationCarbonylative cyclization
FlavonesSonogashira coupling followed by cyclizationCross-coupling/Annulation
QuinolinesReaction with anilinesAza-Michael addition/Cyclization

Role in Medicinal Chemistry Research and Lead Compound Discovery

The 4-hydroxyphenyl moiety is a common structural feature in many biologically active molecules and is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to participate in hydrogen bonding and other key interactions with biological targets such as enzymes and receptors. While this compound itself is not recognized as a lead compound, its structural framework is highly relevant for the discovery of new therapeutic agents.

The core structure can be derivatized to generate libraries of novel compounds for screening against various diseases. Research on structurally related molecules has highlighted the potential of this chemical class in several therapeutic areas:

Anticancer Research: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer agents. These compounds have demonstrated the ability to reduce the viability of cancer cells, suggesting that the 4-hydroxyphenyl scaffold can be a starting point for the development of new oncology drugs.

Anti-inflammatory Applications: Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. A related compound, 2-(3,4-hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate, has been shown to exhibit anti-inflammatory effects by inhibiting the secretion of pro-inflammatory chemokines. This suggests that derivatives of this compound could be explored for their potential to modulate inflammatory pathways.

The following table provides an overview of the therapeutic potential of compounds containing the 4-hydroxyphenyl scaffold, based on studies of related molecules.

Therapeutic AreaBioactivity of Related CompoundsPotential Mechanism of Action
OncologyReduction in cancer cell viabilityInduction of apoptosis, cell cycle arrest
InflammationInhibition of pro-inflammatory cytokine secretionModulation of inflammatory signaling pathways
Infectious DiseasesAntimicrobial activity against various pathogensDisruption of microbial cell membranes or metabolic pathways

Contributions to Agrochemical Research and Development

Currently, there is a notable lack of publicly available research on the direct application of this compound or its immediate derivatives in the field of agrochemical research and development. While the alkyne functional group is present in some known agrochemicals, and phenolic compounds can exhibit herbicidal properties, specific studies detailing the synthesis and evaluation of this particular compound for herbicidal, fungicidal, or insecticidal activity have not been reported in the scientific literature. Therefore, its contribution to this area remains a field open for future investigation.

Potential in Materials Science Research (e.g., Polymer Chemistry, Functional Materials)

The application of this compound in materials science is a largely unexplored area. However, its molecular structure suggests a theoretical potential for use as a monomer in the synthesis of novel polymers and functional materials. The key to this potential lies in the reactivity of the alkyne functional group.

Alkynes are known to undergo polymerization through various methods, including Ziegler-Natta catalysis and metathesis reactions, to produce conjugated polymers. These materials are of significant interest due to their potential electronic and optical properties, making them suitable for applications in sensors, conductive coatings, and organic electronics.

The presence of the 4-hydroxyphenyl group could impart specific functionalities to a polymer derived from this compound:

Modulated Solubility and Processing: The polar phenolic group could influence the solubility of the resulting polymer, potentially making it more processable in certain solvents.

Post-Polymerization Modification: The hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the tuning of the polymer's properties after its formation.

Intrinsic Properties: The phenolic moiety may confer antioxidant properties to the material, enhancing its stability and durability.

Despite this theoretical potential, there is currently no published research demonstrating the polymerization of this compound or the characterization of such a polymer. This remains a speculative but intriguing avenue for future materials science research.

Analytical Method Development and Biomarker Identification in Metabolomics Research

There is no available scientific literature to suggest that this compound is currently used in analytical method development or has been identified as a biomarker in metabolomics research. Its application in these areas has not been documented. The development of analytical methods typically requires the compound to be available as a certified reference material to ensure the accuracy and reliability of analytical measurements. Furthermore, its identification as a biomarker would necessitate its detection and quantification in biological samples and a correlation with a specific physiological or pathological state, neither of which has been reported.

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate, and how are reaction conditions optimized?

Answer:
this compound can be synthesized via propargylation reactions, where a terminal alkyne reacts with an activated ester or carbonyl derivative. A validated approach involves coupling 4-hydroxyphenylacetylene with ethyl chloroformate under basic conditions (e.g., using triethylamine). Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C to minimize side reactions like polymerization.
  • Solvent selection : Polar aprotic solvents (e.g., THF or DCM) enhance reaction efficiency.
  • Catalyst use : Copper(I) iodide may accelerate alkyne activation in Sonogashira-type couplings .
    Purification typically employs flash chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product in >80% yield .

Basic: How is this compound characterized using spectroscopic and chromatographic techniques?

Answer:
Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 4.2–4.4 ppm (ester -OCH₂CH₃), and δ 3.1 ppm (alkynyl proton).
    • ¹³C NMR : Carbonyl (δ ~165 ppm), alkyne carbons (δ ~75–90 ppm), and aromatic carbons (δ 110–160 ppm).
  • GC-FID/MS : Quantifies purity and identifies fragmentation patterns (e.g., loss of ethoxy group at m/z 121).
  • HSQC NMR : Resolves cross-peaks between aromatic protons and carbons, critical for confirming substitution patterns .

Advanced: What role does this compound play in catalytic lignin deconstruction, and how are mechanistic insights validated?

Answer:
In lignin solvolysis, this compound acts as a stabilized monomer via reductive catalysis. Mechanistic studies involve:

  • Van Krevelen diagrams : Track lignin depolymerization by plotting H/C vs. O/C ratios, showing progressive deoxygenation.
  • HSQC NMR : Identifies β-O-4 bond cleavage and formation of ethyl ester derivatives (e.g., cross-peaks at δC/δH 70–75/4.5–5.0 ppm).
  • GC-FID/MS : Quantifies monomer yields (e.g., dihydro-p-coumaric acid ethyl ester) and confirms stabilization via metal catalysts (e.g., Ni or Ru) .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:
The 4-hydroxyphenyl group enhances electrophilicity at the alkyne terminus, enabling:

  • Nucleophilic additions : The electron-withdrawing ester and hydroxyl groups polarize the alkyne, facilitating reactions with amines or thiols.
  • Metal-catalyzed couplings : In Sonogashira reactions, the alkyne’s electron-deficient nature improves oxidative addition with aryl halides.
    Contradictory yield data (e.g., 60–90%) arise from substituent effects; electron-donating groups on the phenyl ring reduce reactivity, necessitating harsher conditions (e.g., PdCl₂(PPh₃)₂ at 80°C) .

Basic: What are the key considerations in crystallographic analysis of this compound derivatives?

Answer:
For single-crystal X-ray diffraction:

  • Crystallization : Use slow evaporation in ethyl acetate/hexane mixtures to grow diffraction-quality crystals.
  • Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Refinement : SHELXL software refines anisotropic displacement parameters and validates geometry (bond lengths/angles within 2σ of expected values). Contradictions in space group assignments (e.g., P2₁/c vs. C2/c) require careful analysis of systematic absences .

Advanced: How do contradictory data on reaction yields with this compound inform optimization strategies?

Answer:
Discrepancies in yields (e.g., 50% vs. 85%) often stem from:

  • Impurity profiles : Side products (e.g., dimerized alkynes) reduce effective yields. LC-MS or TLC monitoring identifies intermediates.
  • Catalyst loading : Overloading Pd/Cu catalysts (>5 mol%) can promote homocoupling. Optimization via Design of Experiments (DoE) identifies ideal ratios.
  • Substrate ratios : Excess aryl halide (1.5 equiv) improves conversion but requires post-reaction quenching (e.g., with ammonium chloride). Statistical analysis (e.g., ANOVA) resolves significant variables .

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